4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylic acid

Catalog No.
S672678
CAS No.
128293-64-1
M.F
C10H15N3O4
M. Wt
241.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-imidazo...

CAS Number

128293-64-1

Product Name

4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylic acid

IUPAC Name

1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]imidazole-2-carboxylic acid

Molecular Formula

C10H15N3O4

Molecular Weight

241.24 g/mol

InChI

InChI=1S/C10H15N3O4/c1-10(2,3)17-9(16)12-6-5-13(4)7(11-6)8(14)15/h5H,1-4H3,(H,12,16)(H,14,15)

InChI Key

GZBSJWBQXNCOFP-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=CN(C(=N1)C(=O)O)C

Synonyms

128293-64-1;4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylicacid;4-tert-butoxycarbonylamino-1-methyl-1h-imidazole-2-carboxylicacid;4-[(tert-butoxycarbonyl)amino]-1-methylimidazole-2-carboxylicacid;4-(boc-amino)-1-methylimidazole-2-carboxylicacid;4-(boc-amino)-1-methyl-1h-imidazole-2-carboxylicacid;4-(tert-butoxycarbonylamino)-1-methyl-1H-imidazole-2-carboxylicacid;1H-Imidazole-2-carboxylicacid,4-[[(1,1-dimethylethoxy)carbonyl]amino]-1-methyl-;4-[(tert-butoxycarbonyl)amino]-1-methyl-1h-imidazole-2-carboxylicacid;AC1MBVDM;PubChem23762;ACMC-1CAXK;boc-nh(4)-meimd-(2)-oh;SCHEMBL1986577;CTK0H3701;GZBSJWBQXNCOFP-UHFFFAOYSA-N;MolPort-000-152-505;ZINC2506603;5410AA;AN-433;ANW-64020;1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]imidazole-2-carboxylicAcid;AKOS015902105;AB13245;AJ-36125

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(C(=N1)C(=O)O)C

Building Block for Drug Synthesis:

-((tert-Butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylic acid (often abbreviated as Boc-Me-His-COOH) is a valuable building block in the synthesis of various drugs. Its chemical structure allows for its incorporation into the final drug molecule, often contributing specific functionalities or properties. Studies have shown its application in the synthesis of:

  • Antimicrobial peptides: Boc-Me-His-COOH has been used to create novel antimicrobial peptides with enhanced activity against various bacterial strains, including multidrug-resistant bacteria. Source: )
  • Antagonists for G protein-coupled receptors (GPCRs): This compound serves as a building block for the synthesis of specific GPCR antagonists, which are molecules that block the activity of these receptors. GPCRs are involved in various physiological processes, and their modulation can be a target for therapeutic intervention in different diseases. Source: )

Tool in Protein Structure and Function Studies:

Boc-Me-His-COOH finds application in biochemical research, particularly in studying protein structure and function. Its use can be categorized into two main areas:

  • Peptide Synthesis and Analysis: This compound can be used to synthesize specific peptide sequences containing a histidine residue with a protected side chain. These peptides can then be studied to understand how they interact with other molecules or how they fold into specific conformations. Source: )
  • Probe for Studying Histidine Function in Proteins: By incorporating Boc-Me-His-COOH into specific sites within a protein, researchers can probe the role of the histidine residue in protein function. The protected side chain can be later deprotected under specific conditions, allowing for the controlled introduction of different functionalities and studying their impact on protein activity. Source: )

4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylic acid is a chemical compound with the molecular formula C₁₀H₁₅N₃O₄ and a molecular weight of 241.24 g/mol. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a 1-methyl-1H-imidazole ring and a carboxylic acid functional group. The compound is typically a solid at room temperature and is used in various chemical and biological applications due to its unique structure and properties .

Typical of imidazole derivatives:

  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic or basic conditions, allowing the amino group to be exposed for further reactions.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which can be useful in synthesizing derivatives.
  • Coupling Reactions: The amino group can participate in amide bond formation with activated carboxylic acids, facilitating the synthesis of peptides or other complex molecules.

4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylic acid has shown potential biological activities, particularly in medicinal chemistry:

  • Antimicrobial Properties: Some studies indicate that imidazole derivatives exhibit antimicrobial activity, making this compound a candidate for further investigation in drug development.
  • Enzyme Inhibition: The structure may interact with specific enzymes, potentially serving as an inhibitor or modulator in biochemical pathways.

The synthesis of 4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylic acid typically involves several steps:

  • Formation of the Imidazole Ring: Starting from appropriate precursors, the imidazole ring can be constructed using cyclization reactions.
  • Introduction of the Carboxylic Acid Group: This can be achieved through oxidation or carboxylation reactions on suitable intermediates.
  • Boc Protection: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base, ensuring that it remains unreactive during subsequent reactions.

This compound finds applications in various fields:

  • Pharmaceutical Development: Its unique structure allows for modifications that can lead to new drug candidates.
  • Chemical Research: It serves as an intermediate in the synthesis of other compounds or as a model for studying imidazole chemistry.
  • Bioconjugation: The reactive groups present can be utilized for attaching biomolecules, aiding in the development of targeted therapies.

Interaction studies involving 4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylic acid focus on its binding affinity and reactivity with biological targets:

  • Protein Binding: Investigations into how this compound interacts with specific proteins can reveal its potential as a therapeutic agent.
  • Receptor Interaction: Studies may also explore its effects on various receptors, contributing to understanding its biological mechanisms.

Several compounds share structural similarities with 4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylic acid. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
Methyl 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylate500701-36-00.98Methyl ester form
Ethyl 4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxylate128293-63-00.97Ethyl ester form
4-(4-((tert-butoxycarbonyl)amino)-1-methyl-1H-imidazole-2-carboxamido)-1-methyl-1H-imidazole-2-carboxylic acid502170-49-20.90Contains an additional amide group
tert-Butyl (1-methyl-1H-imidazol-4-yl)carbamate128293-71-00.81Carbamate structure

These compounds highlight the versatility and potential modifications available within this class of imidazole derivatives, allowing for tailored applications in pharmacology and biochemistry. Each compound's unique features contribute to its distinct reactivity and biological profile, setting them apart from one another while sharing foundational structural characteristics.

XLogP3

0.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-tert-Butoxycarbonylamino-1-methyl-1H-imidazole-2-carboxylic acid

Dates

Modify: 2023-08-15

Explore Compound Types